
5-Cyano-1-methyl-1H-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-1-methyl-1H-indazole-3-carboxylic acid: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The compound’s structure includes a cyano group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position of the indazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanobenzaldehyde with methylhydrazine, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 4 and 7.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of indazole oxides.
Reduction: Formation of 5-amino-1-methyl-1H-indazole-3-carboxylic acid.
Substitution: Formation of halogenated or nitro-substituted indazole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indazole derivatives with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes .
Mécanisme D'action
The mechanism of action of 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The cyano group and carboxylic acid group play crucial roles in binding to enzyme active sites, leading to inhibition of enzyme activity. The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
1-Methylindazole-3-carboxylic acid: Lacks the cyano group at the 5-position.
5-Chloro-1H-indazole-3-carboxylic acid: Contains a chloro group instead of a cyano group.
5-Amino-1-methyl-1H-indazole-3-carboxylic acid: Contains an amino group instead of a cyano group.
Uniqueness: 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of the cyano group at the 5-position, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H7N3O2 |
|---|---|
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
5-cyano-1-methylindazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c1-13-8-3-2-6(5-11)4-7(8)9(12-13)10(14)15/h2-4H,1H3,(H,14,15) |
Clé InChI |
TUAGZGRIYRQWSF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C#N)C(=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



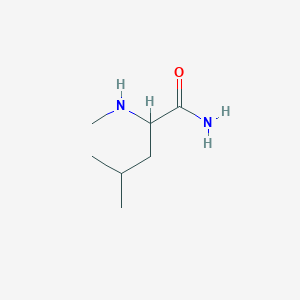

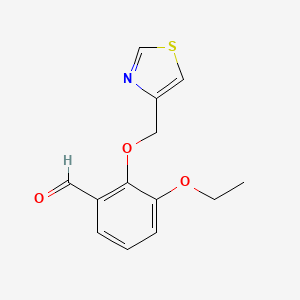
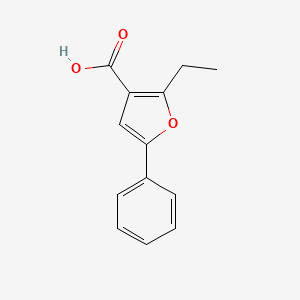
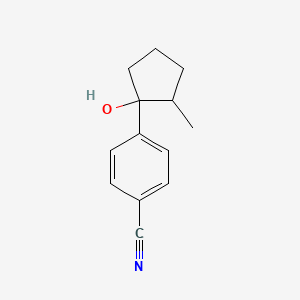
![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)
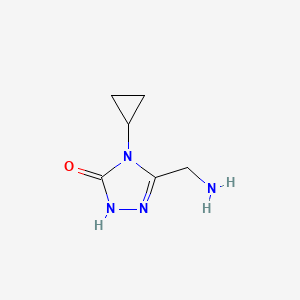
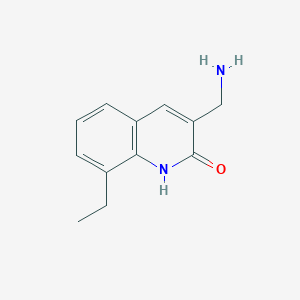
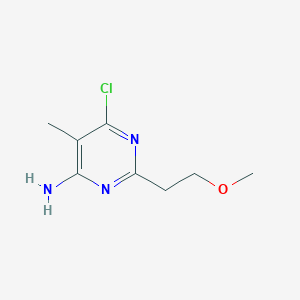
![tert-butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13201193.png)
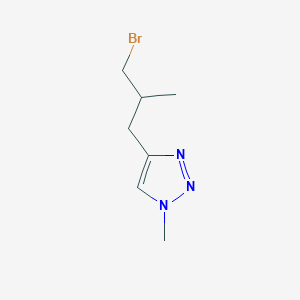

methanol](/img/structure/B13201207.png)
